(S)-tert-butyl 2-(6-(benzyloxy)-2-(tert-butoxycarbonylamino)hexyloxy)acetate
Overview
Description
This would include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This would detail the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed.Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Chemical Development
(S)-tert-butyl 2-(6-(benzyloxy)-2-(tert-butoxycarbonylamino)hexyloxy)acetate is a chemical compound that finds its application primarily in the field of organic synthesis and chemical development. This compound is used as an intermediate in the synthesis of complex molecules due to its protective groups, which are pivotal in peptide synthesis and other areas of medicinal chemistry.
Peptide Mimetics Synthesis
A practical synthesis approach was developed for (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, demonstrating the compound's role in creating dipeptide mimetics. This highlights its utility in designing caspase-1 (ICE) inhibitors, showcasing its potential in therapeutic development (Lauffer & Mullican, 2002).
Asymmetric Synthesis
The compound serves as a precursor in asymmetric synthesis strategies, enabling the construction of enantiomerically pure molecules. For instance, it was instrumental in the stereocontrolled synthesis of a hydroxyethylene dipeptide isostere, underlining its importance in creating stereospecific pharmaceutical agents (Nadin et al., 2001).
Synthetic Methodology Development
It also plays a role in developing new synthetic methodologies. For example, a novel approach to protected acyloins and their enzymatic resolution with lipases was described, showcasing the compound's versatility in organic synthesis (Scheid et al., 2004).
Chemical Transformations and Reactions
The compound's utility extends to facilitating various chemical transformations and reactions. This includes its use in nucleophilic substitutions and radical reactions, where its tert-butyloxycarbonyl and benzyloxy groups are leveraged for modifications on the benzene ring, illustrating its adaptability in organic syntheses (Jasch et al., 2012).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other safety hazards.
Future Directions
This would involve speculating on potential future research directions, such as new synthetic methods or potential applications for the compound.
properties
IUPAC Name |
tert-butyl 2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO6/c1-23(2,3)30-21(26)18-29-17-20(25-22(27)31-24(4,5)6)14-10-11-15-28-16-19-12-8-7-9-13-19/h7-9,12-13,20H,10-11,14-18H2,1-6H3,(H,25,27)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJJXELUSPCASI-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCC(CCCCOCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)COC[C@H](CCCCOCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201113252 | |
Record name | 1,1-Dimethylethyl 2-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-6-(phenylmethoxy)hexyl]oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201113252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 2-(6-(benzyloxy)-2-(tert-butoxycarbonylamino)hexyloxy)acetate | |
CAS RN |
1166394-93-9 | |
Record name | 1,1-Dimethylethyl 2-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-6-(phenylmethoxy)hexyl]oxy]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1166394-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-6-(phenylmethoxy)hexyl]oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201113252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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